molecular formula C26H32N4O2 B4374292 N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4374292
M. Wt: 432.6 g/mol
InChI Key: VSNMYJPTTDSFGD-UHFFFAOYSA-N
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Description

N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a synthetic organic compound characterized by its unique structure, which includes two tert-butylphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2-tert-butylaniline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. This binding can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: N,N’-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of tert-butylphenyl groups and pyrazole ring, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-N,5-N-bis(2-tert-butylphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)17-12-8-10-14-19(17)27-23(31)21-16-22(30(7)29-21)24(32)28-20-15-11-9-13-18(20)26(4,5)6/h8-16H,1-7H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNMYJPTTDSFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=NN2C)C(=O)NC3=CC=CC=C3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
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N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
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N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
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N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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